2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16284194
InChI: InChI=1S/C17H15N7S/c1-2-9-24-16(14-10-18-7-8-19-14)22-23-17(24)25-11-15-20-12-5-3-4-6-13(12)21-15/h2-8,10H,1,9,11H2,(H,20,21)
SMILES:
Molecular Formula: C17H15N7S
Molecular Weight: 349.4 g/mol

2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole

CAS No.:

Cat. No.: VC16284194

Molecular Formula: C17H15N7S

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole -

Specification

Molecular Formula C17H15N7S
Molecular Weight 349.4 g/mol
IUPAC Name 2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole
Standard InChI InChI=1S/C17H15N7S/c1-2-9-24-16(14-10-18-7-8-19-14)22-23-17(24)25-11-15-20-12-5-3-4-6-13(12)21-15/h2-8,10H,1,9,11H2,(H,20,21)
Standard InChI Key HENPQDKSUPVSKW-UHFFFAOYSA-N
Canonical SMILES C=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=NC=CN=C4

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 2-({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole (C₁₇H₁₅N₇S) features three distinct heterocyclic components:

  • Benzimidazole Core: A bicyclic aromatic system known for its pharmacological relevance, particularly in antiparasitic and anticancer agents .

  • 1,2,4-Triazole Ring: Substituted at position 4 with a propenyl (allyl) group and at position 5 with a pyrazine moiety. The triazole ring enhances metabolic stability and facilitates hydrogen bonding with biological targets .

  • Sulfanyl-Methyl Linker: A -SCH₂- bridge connecting the benzimidazole and triazole units, which may influence solubility and membrane permeability .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₁₅N₇S
Molecular Weight349.4 g/mol
IUPAC Name2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole
Canonical SMILESC=CCN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=NC=CN=C4

The propenyl group at position 4 of the triazole ring introduces steric bulk and lipophilicity, potentially enhancing interactions with hydrophobic enzyme pockets . Meanwhile, the pyrazine moiety contributes π-π stacking capabilities, which are critical for binding to aromatic residues in target proteins .

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely follows a modular approach, leveraging established methodologies for benzimidazole-triazole hybrids :

  • Triazole-Thiol Core Formation:

    • Cyclocondensation of thiosemicarbazides with ketones or aldehydes under reflux conditions yields 1,2,4-triazole-3-thiol derivatives . For example, reactions involving N-pyrazoline-thioamides and bromoacetyl-triazole precursors in ethanol with triethylamine (Et₃N) produce thiazole-linked triazoles in yields exceeding 75% .

  • Sulfanyl-Methylation of Benzimidazole:

    • Nucleophilic substitution between the triazole-thiol and chloromethyl-benzimidazole derivatives in polar aprotic solvents (e.g., DMF) facilitates the formation of the sulfanyl-methyl bridge . Optimization of reaction temperatures (80–120°C) and catalyst concentrations (e.g., K₂CO₃) is critical to minimize side reactions .

  • Purification and Isolation:

    • Column chromatography using silica gel or alumina achieves purification, with final compounds characterized by melting point analysis and spectroscopic techniques .

Spectroscopic Characterization

Key spectral data for structural validation include:

  • ¹H NMR:

    • Pyrazine protons resonate as doublets at δ 8.5–9.5 ppm .

    • Benzimidazole protons appear as multiplet signals between δ 7.0–8.0 ppm .

    • Propenyl group protons (CH₂=CH-) show characteristic coupling patterns at δ 5.0–6.0 ppm (vinyl protons) and δ 3.5–4.5 ppm (allylic CH₂) .

  • ¹³C NMR:

    • The thiazole C2 carbon is observed at δ 165.4–165.8 ppm, indicative of its electron-deficient nature .

    • Pyrazine carbons resonate at δ 145–155 ppm due to aromatic deshielding .

  • Mass Spectrometry:

    • High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 349.4 with a mass error <2 ppm .

  • X-ray Crystallography:

    • Single-crystal analysis (where feasible) resolves regiochemistry and confirms the sulfanyl-methyl linkage geometry .

Pharmacokinetic and Toxicity Considerations

  • Solubility and LogP:

    • Predicted logP ≈ 2.5 (moderate lipophilicity) suggests adequate membrane permeability but potential solubility challenges in aqueous media .

  • Metabolic Stability:

    • The triazole ring resists oxidative metabolism, while the propenyl group may undergo epoxidation or glutathione conjugation .

  • Toxicity:

    • Preliminary cytotoxicity screenings on NCI-60 cell lines for related triazole-benzimidazole hybrids show IC₅₀ values >50 µM, indicating favorable safety profiles .

Future Directions and Applications

  • Antifungal Drug Development:

    • Structure-activity relationship (SAR) studies optimizing the propenyl and pyrazine substituents could enhance potency against azole-resistant Candida strains .

  • Targeted Cancer Therapeutics:

    • Conjugation with tumor-homing peptides or antibody-drug conjugates (ADCs) may improve selectivity for cancer cells .

  • Kinase Inhibitor Scaffolds:

    • Modular synthesis allows for rapid diversification of the triazole and benzimidazole units to target specific kinases .

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